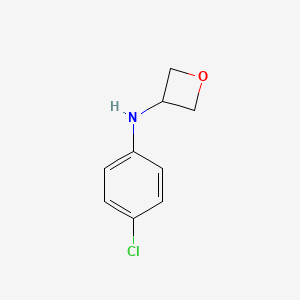

N-(4-Chlorophenyl)-3-oxetanamine

Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Organic Synthesis

The oxetane ring, once considered a mere curiosity due to its inherent ring strain of approximately 25.5 kcal/mol, is now celebrated for the unique chemical and physical attributes it imparts to a molecule. acs.org This strain, while rendering the ring susceptible to certain ring-opening reactions, also endows it with a distinct three-dimensional geometry that is highly sought after in modern drug discovery. labshake.com Unlike its more flexible five- and six-membered counterparts, the somewhat puckered structure of the oxetane ring can act as a conformational restraint, locking a molecule into a specific bioactive conformation. acs.org

Furthermore, the presence of the oxygen atom within the four-membered ring significantly influences the molecule's polarity and hydrogen-bonding capacity. acs.org The oxygen lone pairs are more exposed compared to those in larger cyclic ethers, making oxetanes potent hydrogen-bond acceptors. acs.org This feature can dramatically improve the aqueous solubility of a parent molecule, a critical factor in the development of new pharmaceuticals. The replacement of gem-dimethyl groups, a common motif in medicinal chemistry, with an oxetane ring has been shown to enhance solubility and metabolic stability. vulcanchem.com

The synthesis of oxetanes has also seen considerable advancement, with various methods being developed to construct this strained ring system. These include intramolecular Williamson etherification, the Paternò–Büchi reaction (a [2+2] photocycloaddition), and the ring expansion of epoxides. acs.org

Distinctive Features of Oxetanamine Derivatives for Molecular Construction

The introduction of an amine group onto the oxetane scaffold, creating oxetanamines, further enhances the utility of this heterocyclic system. The amino group provides a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. researchgate.net The basicity of the amine can be modulated by the substitution pattern on both the oxetane ring and the nitrogen atom, offering another layer of control for molecular design. labshake.com

From a medicinal chemistry perspective, the combination of the oxetane ring and the amino group presents a compelling profile. The oxetane moiety can improve physicochemical properties such as solubility and metabolic stability, while the amine group can participate in crucial interactions with biological targets, such as hydrogen bonding with amino acid residues in an enzyme's active site. vulcanchem.com The 3-aminooxetane motif, in particular, has been explored as a bioisostere for other small cyclic amines, demonstrating improved properties such as reduced lipophilicity and decreased binding to off-target proteins like the hERG ion channel. acs.org

Overview of Research Trajectories for N-(4-Chlorophenyl)-3-oxetanamine and Analogs

This compound has emerged as a key building block in the synthesis of more complex molecules for biological screening. vulcanchem.com The presence of the 4-chlorophenyl group provides a point of interaction through halogen bonding and hydrophobic interactions, while the oxetanamine core offers the aforementioned benefits of this scaffold.

Research involving this compound and its analogs is largely focused on their application in drug discovery. The general strategy involves using this compound as a starting material or an intermediate in the synthesis of novel compounds with potential therapeutic activity. The exploration of N-aryl-3-oxetanamines allows for the systematic investigation of structure-activity relationships, where the electronic and steric properties of the aryl substituent can be varied to optimize biological activity.

The development of efficient and scalable synthetic routes to N-aryl-3-oxetanamines is also an active area of research. connectjournals.comrsc.org This includes the optimization of reaction conditions to improve yields and minimize the formation of byproducts. The stability of the oxetane ring under various reaction conditions is a key consideration in these synthetic endeavors. researchgate.netchemrxiv.org The overarching goal is to create a toolbox of diverse oxetanamine building blocks that can be readily incorporated into drug discovery programs, accelerating the development of new medicines. nih.gov

Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | N-(4-chlorophenyl)oxetan-3-amine |

| Appearance | Not specified in literature |

| Solubility | The hydrochloride salt is noted to have high water solubility. |

Table 1: Physicochemical properties of this compound.

Representative Synthesis of a 3-Substituted Oxetanamine

The synthesis of N-aryl-3-oxetanamines can be achieved through various synthetic routes. A general, illustrative three-step laboratory-scale synthesis for a compound like 3-(4-chlorophenyl)-3-oxetanamine (B11911981) hydrochloride is summarized below. vulcanchem.com

| Step | Description | Key Reagents & Conditions |

| 1. Oxetane Ring Formation | Cyclization of a suitable precursor, such as an epichlorohydrin (B41342) derivative, with a Grignard reagent in the presence of a Lewis acid catalyst. | 4-chlorophenyl Grignard reagent, Lewis acid (e.g., BF₃·OEt₂), Tetrahydrofuran (THF) or dichloromethane, 0–25 °C |

| 2. Amine Functionalization | Nucleophilic substitution of a leaving group on the oxetane intermediate with an amine source. | Ammonia or a protected amine |

| 3. Salt Formation | Treatment of the free base with hydrochloric acid to yield the more water-soluble hydrochloride salt. | Hydrochloric acid |

Table 2: Generalized synthetic scheme for a 3-substituted oxetanamine.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

N-(4-chlorophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |

InChI Key |

NRXWQAULHRGPDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N 4 Chlorophenyl 3 Oxetanamine

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring, with bond angles deviating from the ideal tetrahedral geometry, is a driving force for its reactivity. vulcanchem.com Cleavage of the carbon-oxygen bonds can be initiated by nucleophiles or acids, leading to a variety of functionalized acyclic products. The regioselectivity of these reactions is a key consideration, influenced by steric hindrance and electronic effects of the substituents on the oxetane ring. magtech.com.cn

The reaction of oxetanes with nucleophiles is a fundamental transformation that proceeds via an SN2 mechanism. researchgate.net For an unsymmetrically substituted oxetane like N-(4-Chlorophenyl)-3-oxetanamine, the site of nucleophilic attack is generally governed by steric factors. Strong nucleophiles preferentially attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn In this specific molecule, the C2 and C4 positions are targets for nucleophilic attack. Given the substitution at C3, these positions are electronically similar, making steric hindrance the primary determinant for regioselectivity.

The ring-opening can be achieved with a diverse array of nucleophiles, leading to a variety of 1,3-disubstituted propane (B168953) derivatives.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile Type | Example Reagent | Expected Product Class |

|---|---|---|

| C-Nucleophiles | Organolithium reagents (e.g., n-BuLi), Grignard reagents | 3-amino-3-(4-chlorophenyl)alkan-1-ols |

| N-Nucleophiles | Amines, Azides | 1,3-Diamines, Azido-alcohols |

| O-Nucleophiles | Alkoxides, Hydroxides | 3-amino-3-(4-chlorophenyl)propane-1,3-diols |

| S-Nucleophiles | Thiolates (Mercaptides) | 3-amino-1-(alkylthio)-3-(4-chlorophenyl)propan-1-ols |

| H-Nucleophiles | Hydride reagents (e.g., LiAlH₄) | 3-amino-3-(4-chlorophenyl)propan-1-ols |

This table presents generalized reaction pathways based on established oxetane chemistry. Specific outcomes for this compound may vary based on reaction conditions.

Research on related oxetane systems demonstrates that nucleophilic ring-opening is a versatile method for generating complex molecular scaffolds. researchgate.net For instance, the reaction with amines or azides provides access to valuable diamine or amino alcohol precursors. cymitquimica.comrsc.org

The presence of a Brønsted or Lewis acid significantly activates the oxetane ring towards nucleophilic attack. utexas.edu The acid coordinates to the oxygen atom of the ether, creating a better leaving group and increasing the electrophilicity of the ring carbons. researchgate.net Under acidic conditions, the regioselectivity of the ring-opening can be altered. magtech.com.cn The reaction mechanism shifts towards having more SN1 character. A carbocationic intermediate may form at the more substituted carbon atom (C3), which is stabilized by the adjacent phenyl ring. Consequently, weak nucleophiles, which are unreactive under neutral conditions, can effectively open the ring, often attacking the more substituted carbon. magtech.com.cn

Mechanism of Acid-Catalyzed Ring Opening:

Protonation/Coordination: The oxetane oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid.

Nucleophilic Attack: A nucleophile attacks one of the ring carbons. In the case of this compound, attack at the C3 position would be electronically favored due to potential carbocation stabilization by the phenyl group, leading to the formation of products like 3-amino-3-(4-chlorophenyl)propanoic acid derivatives. nih.govsigmaaldrich.combldpharm.com

Product Formation: The ring opens to yield the final, stable acyclic product.

Commonly used acids include protic acids like HCl or H₂SO₄ and Lewis acids such as BF₃·OEt₂. utexas.eduresearchgate.net The choice of acid and nucleophile allows for controlled synthesis of various functionalized molecules.

The strained oxetane ring can undergo rearrangement reactions, sometimes leading to the formation of larger, more stable heterocyclic systems. nih.gov These transformations are often catalyzed by acids or transition metals. researchgate.net One notable reaction is the ring expansion of oxetanes into five- or six-membered rings. For example, in the presence of an acid catalyst and a nitrile, oxetanes can undergo a Ritter-type reaction to form 1,3-oxazines. cas.cz This process involves the formation of a nitrilium ion which is then trapped intramolecularly by the hydroxyl group generated from the ring opening.

Another potential rearrangement pathway for oxetane-containing compounds is the Wagner-Meerwein rearrangement, particularly if a stable carbocation can be formed adjacent to the ring. cas.cz While specific studies on this compound are not prevalent, the principles of these rearrangements suggest potential synthetic routes to novel heterocyclic structures from this starting material. wiley-vch.delibretexts.org

Reactivity of the Amine Functionality

The secondary amine group in this compound is a key site for chemical modification, behaving as a typical nucleophile. It can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

The nitrogen atom of the amine can be acylated to form amides, a common transformation in medicinal chemistry. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling reagent. fishersci.it

The Schotten-Baumann reaction, which employs an acyl chloride in the presence of a base, is a standard method for this conversion. fishersci.it Alternatively, modern peptide coupling reagents provide a milder and often more efficient means of forming the amide bond directly from a carboxylic acid. reddit.com

Table 2: Common Amide Coupling Reagents

| Reagent Class | Examples | Byproducts |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Urea derivatives |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxide |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Tetramethylurea |

These reactions allow for the introduction of a wide variety of substituents onto the nitrogen atom, creating a library of N-acylated derivatives. nist.gov Beyond acylation, the amine can be derivatized with other electrophiles, such as sulfonyl chlorides to form sulfonamides, or undergo reactions with isocyanates to yield ureas. mdpi.com

Secondary amines react with aldehydes and ketones to form enamines. This reaction is distinct from the reaction with primary amines, which yields imines (Schiff bases). masterorganicchemistry.com The reaction of this compound with a carbonyl compound proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. lumenlearning.com

This carbinolamine is then dehydrated under acidic catalysis. masterorganicchemistry.comlumenlearning.com Because the nitrogen atom lacks a second proton to be eliminated for imine formation, a proton is instead removed from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond conjugated to the nitrogen atom, which is the characteristic structure of an enamine. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. operachem.com

General Mechanism for Enamine Formation:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic carbinolamine.

Protonation of Hydroxyl: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Dehydration and Deprotonation: Water is eliminated, and a proton is removed from the alpha-carbon to form the C=C double bond of the enamine. lumenlearning.comyoutube.com

Various catalysts and conditions can be employed to facilitate this transformation, including the use of Lewis acids like tris(2,2,2-trifluoroethyl)borate or dehydrating agents. operachem.comorganic-chemistry.org

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The chlorophenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions is governed by the combined directing effects of the two substituents on the benzene (B151609) ring: the chlorine atom and the 3-oxetanylamino group [-NH-CH(CH₂)₂O].

The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its inductive electron-withdrawing effect, it deactivates the ring towards substitution. Conversely, the amino group is a powerful activating group and is also ortho-, para-directing. Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction.

In this compound, the para position is already occupied by the chlorine atom. Therefore, electrophilic attack is directed to the ortho positions relative to the strongly activating amino group (positions 2 and 6) and the ortho position relative to the chloro group (position 3). The 3-oxetanylamino group is expected to be the dominant directing group. Thus, substitution is most likely to occur at the positions ortho to the amino group.

It is important to note that the high reactivity of arylamines can often lead to multiple substitutions and other side reactions. ambeed.com Under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃) or sulfonation, the secondary amine can be protonated. This converts the activating -NH- group into a deactivating -NH₂⁺- group, which is a meta-director. This can significantly alter the course of the reaction. To achieve controlled monosubstitution, the amino group is often protected, for example, by acetylation, to form an amide. The resulting N-acyl group is less activating but still ortho, para-directing, which allows for more selective transformations. ambeed.comacs.org

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in peer-reviewed literature, the expected outcomes for common EAS reactions can be predicted based on established principles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | N-(2-Nitro-4-chlorophenyl)-3-oxetanamine | The amino group is a stronger activator than chlorine, directing the nitro group to its ortho position. Protonation of the amine could lead to meta-substitution. |

| Halogenation | Br₂, FeBr₃ | N-(2-Bromo-4-chlorophenyl)-3-oxetanamine | Similar to nitration, the amino group directs the incoming bromine to the ortho position. Polysubstitution is possible without protection. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed as desired. | The basic nitrogen atom complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the reaction. ambeed.com |

Formation and Reactivity of Oxetane Carbocation Intermediates

The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions, particularly under acidic conditions. researchgate.net The reaction is often initiated by the protonation of the oxetane oxygen atom by a Brønsted or Lewis acid. This enhances the leaving group ability of the oxygen and can lead to the cleavage of a carbon-oxygen bond, forming a carbocationic intermediate.

In the case of this compound, the presence of the 3-aryl group can stabilize the resulting carbocation at the C3 position through resonance. The general process can be envisioned as the protonated oxetane undergoing ring-opening to form a γ-hydroxy carbocation, which can then be trapped by a nucleophile.

While the direct formation of a carbocation from this compound under simple acidic conditions is plausible, recent research has focused on more controlled and synthetically useful methods for generating 3-aryl-3-oxetanyl carbocations from specialized precursors. These methods provide reliable access to these reactive intermediates for further functionalization.

One prominent strategy involves the defluorosulfonylation of 3-aryl-3-oxetane sulfonyl fluorides. Upon gentle heating, these precursors eliminate sulfur dioxide and fluoride (B91410) to generate a planar oxetane carbocation. This intermediate can then be intercepted by a wide variety of nucleophiles, including amines, to form 3,3-disubstituted oxetanes. Kinetic and computational studies have supported the formation of the oxetane carbocation as the rate-determining step in this process.

Another approach utilizes the dehydration of 3-aryl-3-hydroxyoxetanes (tertiary alcohols) catalyzed by Lewis or Brønsted acids. The choice of acid is critical; overly strong acids can lead to uncontrolled polymerization, while weaker acids may not be effective. A dual catalytic system, for instance using Li(NTf₂) as a Lewis acid, has been shown to effectively generate the benzylic oxetane carbocation, which can then be functionalized by nucleophiles such as phenols and thiols.

Table 2: Modern Synthetic Methods for Generating 3-Aryl-Oxetane Carbocation Intermediates

| Precursor Type | Method | Conditions | Reactivity of Carbocation |

| 3-Aryl-3-oxetane Sulfonyl Fluoride | Defluorosulfonylation | Gentle heating (e.g., 60 °C) | Couples with a broad range of nucleophiles (amines, alcohols, N-heterocycles). |

| 3-Aryl-3-hydroxyoxetane | Acid-Catalyzed Dehydration | Lewis acid (e.g., Li(NTf₂)) or Brønsted acid catalysis | Trapped by various nucleophiles such as phenols, thiols, and diols. |

| 3-Aryl-oxetane Carboxylic Acid | Radical-Polar Crossover | Photoredox catalysis | The initially formed radical is oxidized to the benzylic carbocation and trapped by alcohols. |

The reactivity of the formed oxetane carbocation is a key feature of its synthetic utility. Being an electrophilic species, it readily reacts with a host of nucleophiles. This allows for the introduction of diverse functionalities at the 3-position of the oxetane ring, providing access to a wide array of complex molecules that are of interest in medicinal chemistry and materials science. The stability conferred by the aryl group, combined with the controlled generation from modern precursors, makes the oxetane carbocation a valuable and versatile synthetic intermediate.

Computational and Theoretical Investigations of N 4 Chlorophenyl 3 Oxetanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry.

The electronic structure of a molecule is crucial for understanding its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. wuxibiology.combeilstein-journals.org A smaller gap generally suggests higher reactivity. For organic molecules, these calculations can predict their potential as electron donors or acceptors in chemical reactions. While specific values for N-(4-Chlorophenyl)-3-oxetanamine are not published, computational studies on analogous aromatic amines and chlorophenyl compounds provide a basis for expecting a HOMO-LUMO gap that is indicative of a moderately reactive molecule. researchgate.netpastic.gov.pk

Table 1: Representative Calculated Electronic Properties for a Generic Aryl Amine

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: This table presents typical ranges for aryl amines and is for illustrative purposes only. Actual values for this compound would require specific calculations.

Conformational Analysis of the Oxetane (B1205548) Ring and Substituents

The four-membered oxetane ring is not planar and exhibits a puckered conformation to relieve ring strain. beilstein-journals.org The degree of puckering can be quantified by the puckering angle and the barrier to planarization. For unsubstituted oxetane, the puckering angle is relatively small. However, substitution on the ring, particularly at the 3-position, can significantly influence the ring's conformation due to steric and electronic interactions. pastic.gov.pk It is expected that the N-(4-chlorophenyl) group at the 3-position of the oxetane ring in the target molecule will lead to a more pronounced puckered conformation compared to the unsubstituted ring.

Furthermore, the orientation of the N-(4-chlorophenyl) substituent relative to the oxetane ring is a key conformational feature. Rotation around the C3-N bond will have an associated energy barrier, with certain conformations being more stable than others. Computational studies on related 3-aryl-3-amino-oxetanes have highlighted the conformational differences between these structures and their benzamide (B126) bioisosteres, noting that amino-oxetanes possess significantly lower barriers to rotation. nih.gov This conformational flexibility can be critical for the molecule's interaction with biological targets. A potential energy surface scan, calculated by systematically rotating the dihedral angle of the C-N bond, would reveal the energy minima corresponding to the most stable conformations and the energy maxima representing the rotational barriers.

Table 2: Expected Conformational Parameters for this compound

| Parameter | Predicted Characteristic |

| Oxetane Ring Conformation | Puckered |

| Puckering Angle | Increased relative to unsubstituted oxetane |

| N-(4-chlorophenyl) Orientation | Preferred low-energy conformations exist |

| Rotational Barrier (C3-N) | Lower than analogous amides |

Note: This table is based on general principles and findings for related molecules.

Mechanistic Studies of Reaction Pathways (e.g., Carbocation Formation, Ring Opening)

The reactivity of the oxetane ring is a subject of considerable interest. Due to its inherent ring strain, the oxetane moiety can undergo ring-opening reactions under certain conditions, often initiated by electrophilic activation. A key reactive intermediate in the chemistry of 3-aryl-3-aminooxetanes is the oxetane carbocation. nih.gov Computational studies have supported the formation of a planar oxetane carbocation as a viable intermediate in reactions involving the departure of a leaving group from the 3-position. nih.gov

For this compound, protonation of the amino group or the oxetane oxygen could facilitate the formation of a carbocation at the C3 position. The stability of this carbocation would be influenced by the electronic effects of both the oxetane ring and the 4-chlorophenyl group. Once formed, this carbocationic intermediate can be trapped by nucleophiles, leading to ring-opened products or substitution at the C3 position.

Ring-opening reactions of 3-aminooxetanes can also proceed through intermolecular annulation pathways, where the 3-aminooxetane acts as a 1,3-amphoteric molecule. nih.gov In these reactions, the amino group acts as a nucleophile, and the oxetane ring provides an electrophilic site for a subsequent intramolecular ring-opening and cyclization cascade. nih.gov Computational studies can elucidate the energetics of these pathways, identify transition states, and predict the feasibility of different reaction mechanisms.

Simulation-Based Approaches for Molecular Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interactions of a molecule with its environment, such as a solvent or a biological macromolecule.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netnih.gov For this compound, docking studies could be employed to investigate its potential binding to various biological targets. These studies would involve generating a three-dimensional model of the ligand and placing it into the active site of a protein receptor. A scoring function is then used to estimate the binding affinity and identify the most likely binding poses. This information is invaluable in structure-based drug design for identifying potential protein targets and optimizing ligand-receptor interactions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(4-Chlorophenyl)-3-oxetanamine, both ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to ortho- and meta-coupling. The protons on the oxetane (B1205548) ring will exhibit more complex splitting patterns in the aliphatic region. The methine proton at the C3 position, being adjacent to the nitrogen atom, will be shifted downfield. The methylene protons of the oxetane ring will likely appear as triplets. The N-H proton of the secondary amine will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The 4-chlorophenyl group will show four distinct signals in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the chlorine (C-Cl) will have a characteristic chemical shift, as will the ipso-carbon attached to the nitrogen atom. The carbons of the oxetane ring will appear in the aliphatic region, with the C3 carbon atom bonded to the nitrogen showing a downfield shift compared to the other two carbons of the ring due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Cl) | 7.10-7.30 (d) | 129.0-130.0 |

| Aromatic CH (ortho to N) | 6.60-6.80 (d) | 114.0-116.0 |

| Oxetane CH (C3) | 4.80-5.00 (m) | 55.0-60.0 |

| Oxetane CH₂ (C2/C4) | 4.50-4.70 (t) | 70.0-75.0 |

| NH | 3.5-5.0 (br s) | - |

| Aromatic C-Cl | - | 125.0-128.0 |

| Aromatic C-N | - | 145.0-148.0 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₉H₁₀ClNO), the expected monoisotopic mass would be calculated with high precision, confirming the elemental composition.

Fragmentation Pattern

Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. The presence of the chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the oxetane ring or a fragment thereof.

Cleavage of the oxetane ring: Ring-opening of the oxetane moiety can lead to various smaller fragments.

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical from the aromatic ring.

Formation of an anilinium-type cation: Cleavage of the C-N bond can result in the formation of a stable 4-chloroanilinium cation.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 183/185 | [M]⁺ (Molecular ion) |

| 127/129 | [Cl-C₆H₄-NH₂]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

| 57 | [C₃H₅O]⁺ (Oxetane ring fragment) |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic ring, and oxetane ether linkage.

Key expected vibrational frequencies include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will be due to the C-H stretching vibrations of the oxetane ring.

C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region corresponding to the stretching vibration of the aromatic amine C-N bond.

C-O-C Stretch: A strong absorption band, characteristic of the ether linkage in the oxetane ring, is expected in the 1000-1150 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 |

| C-O-C Stretch (Oxetane) | 1000 - 1150 |

| C-Cl Stretch | 700 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

The crystal structure would likely reveal:

The puckered conformation of the oxetane ring. acs.org

The planarity of the 4-chlorophenyl ring.

The relative orientation of the oxetane and chlorophenyl moieties.

Intermolecular interactions, such as hydrogen bonding between the amine N-H group of one molecule and the oxetane oxygen or the nitrogen atom of a neighboring molecule, which would influence the crystal packing.

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C-N, C-O (oxetane), C-Cl, C-C (aromatic) |

| Key Bond Angles (°) | C-N-C, C-O-C (oxetane), angles within the aromatic ring |

| Intermolecular Interactions | Hydrogen bonding distances and angles |

Note: The actual crystallographic parameters can only be determined through experimental single-crystal X-ray diffraction analysis.

Advanced Functionalization and Derivatization Strategies of N 4 Chlorophenyl 3 Oxetanamine

Modification of the Oxetanamine Scaffold for Structural Diversity

The oxetane (B1205548) ring in N-(4-Chlorophenyl)-3-oxetanamine is more than a simple bioisosteric replacement for gem-dimethyl or carbonyl groups; it serves as a versatile platform for introducing structural diversity. acs.org The inherent ring strain of the oxetane moiety not only influences the molecule's conformation but also provides a handle for various chemical transformations. vulcanchem.com

One key strategy for modifying the oxetane scaffold is through ring-opening reactions. The strained four-membered ring can be selectively opened under various conditions to yield linear structures with new functional groups. For instance, treatment with nucleophiles can lead to the formation of 1,3-di-substituted propanol (B110389) derivatives. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Another approach to scaffold modification involves substitution at other positions of the oxetane ring. While the 3-position is occupied by the amino and chlorophenyl groups, the 2- and 4-positions can be targeted for functionalization, although this is often more challenging. Such modifications can significantly alter the steric and electronic properties of the molecule, leading to a wide array of analogs with potentially different biological activities or material properties.

The concept of "scaffold hopping," where the core structure of a molecule is replaced by a functionally equivalent but structurally different scaffold, has also been applied. nih.gov While not a direct modification of the oxetane ring itself, it represents a broader strategy for achieving structural diversity starting from the lead compound this compound. This approach can lead to the discovery of entirely new chemical classes with improved properties. nih.gov

Table 1: Strategies for Oxetanamine Scaffold Modification

| Strategy | Description | Potential Outcome |

| Ring-Opening Reactions | Cleavage of the oxetane ring using nucleophiles or other reagents. | Formation of linear 1,3-disubstituted propanol derivatives with new functional groups. |

| Substitution at Ring Positions | Introduction of substituents at the 2- and/or 4-positions of the oxetane ring. | Alteration of steric bulk, electronics, and overall molecular shape. |

| Scaffold Hopping | Replacement of the oxetane core with a different chemical scaffold that mimics its key interactions. | Discovery of novel compound classes with potentially enhanced properties. nih.gov |

Introduction of Pendant Moieties via the Amine Nitrogen

The secondary amine in this compound is a prime site for introducing a vast array of pendant moieties, allowing for systematic exploration of structure-activity relationships. This functionalization is typically achieved through standard amine chemistry, such as acylation, alkylation, sulfonylation, and reductive amination.

Acylation reactions with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can introduce a wide range of amide functionalities. These amides can vary in size, lipophilicity, and electronic character, providing a straightforward method to modulate the properties of the parent compound. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, which are important functional groups in many biologically active molecules.

Alkylation of the amine nitrogen introduces new carbon-based substituents. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is particularly versatile as it allows for the introduction of a broad spectrum of alkyl groups, including those bearing additional functional groups.

The introduction of these pendant moieties can have a profound impact on the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For example, the incorporation of polar groups can enhance aqueous solubility, while the addition of specific pharmacophoric elements can lead to new or improved biological activities.

Table 2: Common Reactions for Functionalizing the Amine Nitrogen

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Alkylation | Alkyl halides | Tertiary amine |

| Reductive Amination | Aldehydes or Ketones + Reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine |

Regioselective and Chemoselective Transformations

Achieving regioselectivity and chemoselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound. This compound possesses several potential reaction sites: the amine nitrogen, the aromatic ring, and the oxetane ring.

Regioselectivity refers to the preferential reaction at one site over another. For instance, in electrophilic aromatic substitution reactions on the 4-chlorophenyl group, the position of substitution (ortho or meta to the chloro and oxetanamine groups) can be controlled by the choice of reagents and reaction conditions. The electronic nature of the existing substituents will direct incoming electrophiles.

Chemoselectivity is the selective reaction of one functional group in the presence of others. For example, it is often desirable to selectively functionalize the amine nitrogen without affecting the oxetane ring or the aromatic C-Cl bond. This can be achieved by carefully selecting reagents that are specific for amines. For instance, acylation under mild basic conditions will typically react preferentially at the amine nitrogen over the less nucleophilic oxetane oxygen.

Conversely, conditions can be chosen to favor reactions at other sites. For example, certain Lewis acids can activate the oxetane ring for nucleophilic attack, while the amine can be temporarily protected to prevent its reaction. The development of highly selective methods, such as transition-metal-catalyzed cross-coupling reactions, can allow for the specific modification of the C-Cl bond on the aromatic ring, leaving the rest of the molecule intact.

The ability to perform these selective transformations is essential for the efficient and rational design of new derivatives of this compound, enabling the synthesis of complex molecules with precisely controlled architectures.

Table 3: Examples of Regioselective and Chemoselective Reactions

| Transformation | Target Site | Reagents/Conditions | Selectivity Principle |

| N-Acylation | Amine Nitrogen | Acyl chloride, triethylamine | Higher nucleophilicity of the amine compared to other functional groups. |

| Electrophilic Aromatic Substitution | Aromatic Ring | Nitrating or halogenating agents | Electronic directing effects of the chloro and substituted amino groups. |

| Oxetane Ring Opening | Oxetane Ring | Strong nucleophiles, Lewis/Brønsted acids | Activation of the strained ring under specific conditions. |

| Suzuki Cross-Coupling | C-Cl Bond | Boronic acid, Palladium catalyst, Base | Chemoselective activation of the aryl-halide bond by the catalyst. |

Role of Oxetanamine Scaffolds in Molecular Design and Bioisosteric Replacement Chemical Perspective

Oxetane (B1205548) as a Conformational Constraint Element

The conformational effect of the oxetane ring can lead to an increase in the aqueous solubility of a compound and provide access to unexplored chemical space. nih.gov When incorporated into an aliphatic chain, an oxetane can induce significant conformational changes, promoting synclinal (gauche) arrangements over the more common antiplanar (trans) conformations. researchgate.net This ability to dictate molecular shape is a powerful tool for medicinal chemists to optimize the interaction of a drug candidate with its biological target. The increased three-dimensionality (i.e., a higher fraction of sp³ hybridized carbons) imparted by the oxetane scaffold is often associated with higher target selectivity and improved pharmacokinetic profiles, leading to lower attrition rates for "non-flat" clinical candidates. nih.gov

Table 1: Conformational Properties of the Oxetane Ring

| Property | Description | Source |

| Ring Conformation | Puckered, non-planar structure. | acs.org |

| Bond Angles (Unsubstituted) | C–O–C: 90.2°, C–C–O: 92.0°, C–C–C: 84.8° | acs.org |

| Puckering Angle (EDO) | 16° | acs.org |

| Influence on Chains | Favors synclinal over antiplanar arrangements. | researchgate.net |

| Effect of Substitution | Increases the degree of puckering. | acs.org |

Influence of Oxetane on Hydrogen Bonding Characteristics

The oxygen atom within the oxetane ring is a competent hydrogen bond acceptor. acs.org Its hydrogen bonding capability is superior to that of other cyclic ethers and is competitive with most carbonyl functional groups, such as those in ketones, aldehydes, and esters. acs.org Only the more electron-rich amides are considered better hydrogen bond acceptors. acs.orgethz.ch This characteristic is crucial for its role as a bioisostere, as it can mimic the hydrogen bonding interactions of the functional group it replaces, thereby helping to maintain biological activity. acs.org

The ability of the oxetane in paclitaxel (B517696) to act as a hydrogen bond acceptor is considered an alternative or complementary function to its role as a conformational lock. acs.orgnih.gov This dual functionality highlights the versatility of the oxetane scaffold in molecular design. The small size and distinct polarity of the oxetane ring allow it to introduce steric bulk or block metabolically weak spots without a significant increase in lipophilicity, a common drawback of other groups like the gem-dimethyl group. nih.gov

Bioisosteric Applications of Oxetanamines in Chemical Scaffolds

Pioneering studies demonstrated that oxetanes, particularly those with a 3,3-disubstitution pattern, are excellent surrogates for gem-dimethyl and carbonyl groups. nih.govacs.org

Gem-Dimethyl Group Replacement : The gem-dimethyl group is often used to block sites of metabolic oxidation. However, it significantly increases the lipophilicity of a molecule. Replacing a gem-dimethyl group with an oxetane ring can effectively shield the metabolic weak spot while simultaneously improving aqueous solubility and reducing lipophilicity due to the polar oxygen atom. nih.govacs.orgresearchgate.net This substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net

Carbonyl Group Replacement : The oxetane ring shares a comparable dipole moment, lone pair spatial orientation, and hydrogen bonding ability with a carbonyl group. acs.orgnih.gov Replacing a carbonyl with an oxetane can enhance metabolic stability, particularly against enzymatic hydrolysis, while increasing the three-dimensionality of the molecule. nih.govacs.orgethz.ch This has been a successful strategy in developing more stable analogs of compounds like acetylcholine (B1216132) and cocaine. ethz.ch The 3,3-diaryloxetane motif, for example, has been investigated as a viable replacement for the benzophenone (B1666685) group, showing similar or superior properties in drug-like molecules. nih.gov

Table 2: Comparison of Oxetane as a Bioisostere

| Replaced Group | Advantage of Oxetane Replacement | Source |

| Gem-Dimethyl | Increased aqueous solubility, lower lipophilicity, blocks metabolism. | nih.govacs.orgresearchgate.net |

| Carbonyl | Increased metabolic stability (hydrolysis), increased 3D-character. | nih.govacs.orgethz.ch |

The benzamide (B126) functional group is extremely common in approved drugs, making its bioisosteres highly valuable. nih.govdigitellinc.com Aryl amino-oxetanes, such as N-(4-Chlorophenyl)-3-oxetanamine, have emerged as promising bioisosteres for amides. nih.govthieme.deresearchgate.net This is a particularly challenging yet rewarding application, as the amide bond has complex structural and electronic properties. thieme.de

The development of novel synthetic methods, such as the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, has made the synthesis of diverse amino-oxetanes more accessible. nih.govresearchgate.net This allows for the late-stage modification of complex molecules and the creation of large libraries for screening. nih.gov

A matched molecular pair analysis comparing amino-oxetanes to their corresponding benzamides revealed several advantages for the oxetane motif. digitellinc.com X-ray crystallography and computational studies showed that amino-oxetanes adopt a more three-dimensional conformation than the relatively planar benzamides. digitellinc.com Furthermore, the amino-oxetane motif demonstrated remarkable stability under both acidic and basic conditions, higher aqueous solubility, and maintained desirable low lipophilicity and high metabolic stability. digitellinc.com These findings underscore the significant potential of amino-oxetanes as effective amide bioisosteres and valuable new design elements in drug discovery. digitellinc.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-Chlorophenyl)-3-oxetanamine?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxetane ring followed by coupling with 4-chloroaniline derivatives. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Catalysts : Base catalysts (e.g., KOH or EtN) improve yield in amidation steps .

- Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and H/C NMR .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

- Spectroscopy : H NMR (δ 7.2–7.4 ppm for aromatic protons) and C NMR (δ 150–155 ppm for oxetane carbons) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 212.6) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC values .

- Structural-Activity Relationships (SAR) : Modify the oxetane ring or chlorophenyl group to evaluate activity changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate studies : Ensure consistent purity (>99%) via preparative HPLC and verify compound identity with HRMS .

- Control experiments : Test for endotoxin contamination in cell-based assays .

- Meta-analysis : Compare datasets across publications, focusing on assay conditions (e.g., pH, serum concentration) that influence activity .

Q. What computational strategies predict conformational stability and target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/octanol) to assess logP and membrane permeability .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity of the oxetane ring .

Q. How does regioselectivity in this compound derivatives affect pharmacological outcomes?

- Methodological Answer :

- Synthetic Control : Use directing groups (e.g., Boc-protected amines) to steer functionalization to specific positions .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)) improve selectivity in cross-coupling reactions .

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsomes) of regioisomers to identify optimal candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.